molecular formula C7H5N3O2S B160904 2-Amino-6-nitrobenzothiazole CAS No. 6285-57-0

2-Amino-6-nitrobenzothiazole

Cat. No.: B160904
CAS No.: 6285-57-0
M. Wt: 195.2 g/mol
InChI Key: GPNAVOJCQIEKQF-UHFFFAOYSA-N
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Description

2-Amino-6-nitrobenzothiazole is an organic compound with the molecular formula C7H5N3O2S. It is a derivative of benzothiazole, characterized by the presence of an amino group at the second position and a nitro group at the sixth position on the benzothiazole ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-nitrobenzothiazole typically involves the nitration of 2-aminobenzothiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. The general reaction scheme is as follows:

2-Aminobenzothiazole+HNO3+H2SO4This compound+H2O\text{2-Aminobenzothiazole} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} 2-Aminobenzothiazole+HNO3​+H2​SO4​→this compound+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of 2-aminobenzothiazole to the nitro derivative while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-nitrobenzothiazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions:

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Various electrophiles can be used, depending on the desired product.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: 2,6-Diaminobenzothiazole.

    Substitution: Various substituted benzothiazole derivatives.

    Oxidation: Oxidized derivatives of benzothiazole.

Scientific Research Applications

Antimicrobial and Antiviral Activity

2-Amino-6-nitrobenzothiazole has demonstrated notable antimicrobial and antiviral properties. Research indicates that derivatives of this compound exhibit high activity against various pathogens, including:

  • Antiprotozoal Activity : ANBT has shown effectiveness against Trichomonas vaginalis, a protozoan parasite responsible for trichomoniasis .
  • Antiviral Activity : Compounds derived from ANBT have been evaluated for their ability to inhibit viruses, particularly in the context of respiratory infections. Some derivatives have demonstrated significant activity against human rhinovirus (HRV), which causes common colds .

Neuropharmacological Effects

Recent studies have focused on the neuropharmacological potential of ANBT derivatives, particularly their ability to inhibit monoamine oxidase (MAO) enzymes:

  • MAO Inhibition : A series of extended hydrazones derived from ANBT were synthesized and tested for MAO-A and MAO-B inhibitory activities. One compound exhibited an IC50 value of 1.8 nM against MAO-B, indicating strong potency and selectivity .

Intermediate for Azo Dyes

ANBT serves as a crucial intermediate in the synthesis of azo dyestuffs, which are widely used in textiles and other industries:

  • The compound can undergo diazotation reactions to produce various dyestuffs, demonstrating its utility in dye manufacturing processes .

Synthesis of Novel Compounds

ANBT is employed as a building block in the synthesis of diverse chemical entities:

  • Schiff Bases : Condensation reactions involving ANBT lead to the formation of Schiff bases, which are evaluated for their biological activities . These compounds have been tested for antimicrobial properties.
  • Push-Pull Nonlinear Optical Chromophores : ANBT has been utilized in the preparation of chromophores that exhibit nonlinear optical properties, essential for advanced material applications .

Nonlinear Optical Materials

The incorporation of ANBT into polymer matrices has led to the development of materials with enhanced nonlinear optical properties:

  • Research has focused on creating thermally stable polyimides containing thiazole and benzothiazole moieties derived from ANBT, which are promising for photonic applications .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antiviral Activity Derivatives showed significant inhibition against HRV; some compounds had superior EC50 values.
MAO Inhibition Extended hydrazones exhibited nanomolar to micromolar inhibitory activities; high selectivity for MAO-B.
Azo Dye Synthesis ANBT is an essential precursor for azo dyes; can be used without further purification in synthesis.
Nonlinear Optical Materials Development of stable polyimides with enhanced optical properties using ANBT-derived chromophores.

Mechanism of Action

The mechanism of action of 2-Amino-6-nitrobenzothiazole, particularly in biological systems, involves its interaction with molecular targets such as enzymes. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial in the context of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

  • 2-Aminobenzothiazole
  • 2-Amino-6-methylbenzothiazole
  • 2-Amino-6-ethoxybenzothiazole
  • 2-Amino-4-methylbenzothiazole
  • 2-Amino-6-(trifluoromethyl)benzothiazole
  • 2-Amino-6-hydroxybenzothiazole
  • 6-Aminobenzothiazole
  • 2-Amino-6-fluorobenzothiazole

Comparison: 2-Amino-6-nitrobenzothiazole is unique due to the presence of both an amino group and a nitro group on the benzothiazole ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the nitro group enhances its electron-withdrawing properties, making it a better candidate for certain types of chemical reactions and biological interactions .

Biological Activity

2-Amino-6-nitrobenzothiazole (2A6NBT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of 2A6NBT, focusing on its inhibitory effects on various enzymes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7H5N3O2S
  • Molecular Weight : 195.199 g/mol
  • CAS Number : 6285-57-0
  • Chirality : Achiral

The compound features a benzothiazole core, which is known for its ability to interact with biological targets due to its aromatic nature and the presence of functional groups that can participate in hydrogen bonding and other interactions.

1. Inhibition of Monoamine Oxidase (MAO)

2A6NBT has been extensively studied for its inhibitory activity against monoamine oxidase A and B (MAO-A and MAO-B). These enzymes are crucial in the metabolism of neurotransmitters and are implicated in various neurodegenerative diseases.

  • Selectivity : Compounds derived from 2A6NBT demonstrated selective inhibition towards MAO-B, which is particularly relevant for Parkinson's disease treatment. For instance, a derivative of 2A6NBT exhibited an IC50 value of 1.8 nM against MAO-B, indicating potent inhibitory activity with a selectivity index of 766.67 .

2. Antiprotozoal Activity

In vitro studies have shown that 2A6NBT exhibits antiprotozoal properties, particularly against Trichomonas vaginalis, a pathogen responsible for trichomoniasis. The compound demonstrated an IC50 of approximately 625 nM, suggesting it could be a potential candidate for further development as an antiprotozoal agent .

3. Cytotoxic Effects

Research indicates that derivatives of 2A6NBT possess cytotoxic effects against various cancer cell lines. The presence of hydrophobic moieties enhances their cytotoxic activity, making them promising candidates for anticancer drug development. Benzothiazole derivatives have been linked to activities such as antitumor and anti-inflammatory effects .

Case Study 1: MAO Inhibition and Neuroprotection

A study synthesized a series of hydrazone derivatives based on 2A6NBT to evaluate their MAO-B inhibitory activity. The results showed that these compounds not only inhibited the enzyme but also exhibited neuroprotective properties in cellular models, highlighting their potential in treating neurodegenerative disorders like Parkinson's disease .

Case Study 2: Antiprotozoal Efficacy

Another investigation focused on the antiprotozoal effects of 2A6NBT derivatives against Trichomonas vaginalis. The study revealed that specific modifications to the benzothiazole structure enhanced efficacy, paving the way for new therapeutic agents against sexually transmitted infections .

Research Findings Summary Table

Activity Target IC50 Value Selectivity/Notes
MAO-B InhibitionMAO-B1.8 nMHigh selectivity (SI = 766.67)
AntiprotozoalTrichomonas vaginalis625 nMPotential for treatment development
CytotoxicityVarious cancer cell linesVariesEnhanced by hydrophobic modifications

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-amino-6-nitrobenzothiazole in laboratory settings?

  • Methodological Answer : Use local exhaust ventilation and wear personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid dust generation and contact with strong oxidizing agents. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention . Store in a cool, dark place in tightly sealed containers to prevent degradation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques (e.g., FT-IR, NMR) with chromatographic methods (HPLC) to verify purity. X-ray crystallography is recommended for structural confirmation, as demonstrated in studies of its proton salts and metal complexes . Elemental analysis (C, H, N, S) can further validate stoichiometry .

Q. What are the key steps for synthesizing this compound derivatives?

  • Methodological Answer : Nitration of 2-aminobenzothiazole precursors using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) is a common approach. Purification via recrystallization from ethanol/water mixtures improves yield. Monitor reaction progress with TLC and adjust stoichiometry to minimize byproducts .

Q. How should waste containing this compound be disposed of to comply with environmental regulations?

  • Methodological Answer : Collect contaminated materials in sealed containers labeled for hazardous waste. Neutralize acidic or basic residues before disposal. Partner with licensed waste management services to ensure compliance with local regulations, as improper disposal risks releasing toxic sulfur and nitrogen oxides .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported antimicrobial activity data for this compound complexes?

  • Methodological Answer : Standardize testing protocols using CLSI guidelines (e.g., M2-A7 for disc diffusion) to minimize variability. Compare minimum inhibitory concentrations (MICs) across multiple bacterial strains (e.g., E. coli, S. aureus) and fungal species (C. albicans). Control for solvent effects (DMSO vs. aqueous solutions) and validate results with triplicate assays .

Q. How can computational modeling optimize the design of this compound-based metal complexes for catalytic applications?

  • Methodological Answer : Use density functional theory (DFT) to predict ligand-metal binding energies and electronic structures. Correlate HOMO-LUMO gaps with experimental redox potentials. Validate models with spectroscopic data (e.g., UV-Vis for d-d transitions in Cu²⁺ complexes) .

Q. What are the thermal decomposition pathways of this compound under inert vs. oxidative conditions?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to identify volatile byproducts (e.g., NOₓ, SO₂). Under nitrogen, decomposition occurs at ~250°C via nitro group reduction; in air, combustion generates COₓ and sulfur oxides. Use kinetic models (e.g., Flynn-Wall-Ozawa) to calculate activation energies .

Q. How do substituents on the benzothiazole ring influence the compound’s photostability and fluorescence properties?

  • Methodological Answer : Synthesize derivatives with electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) at the 6-position. Measure fluorescence quantum yields using integrating sphere methods. Compare UV irradiation stability (e.g., 254 nm for 24 hours) via HPLC monitoring .

Q. What methodologies assess the environmental toxicity of this compound degradation products?

  • Methodological Answer : Conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201). Analyze metabolites (e.g., nitroanilines) via LC-MS/MS. Use quantitative structure-activity relationship (QSAR) models to predict ecotoxicological endpoints .

Properties

IUPAC Name

6-nitro-1,3-benzothiazol-2-amine
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InChI

InChI=1S/C7H5N3O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H,(H2,8,9)
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InChI Key

GPNAVOJCQIEKQF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)N
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Molecular Formula

C7H5N3O2S
Record name 2-AMINO-6-NITROBENZOTHIAZOLE
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DSSTOX Substance ID

DTXSID3024491
Record name 2-Amino-6-nitrobenzothiazole
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Molecular Weight

195.20 g/mol
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Physical Description

2-amino-6-nitrobenzothiazole appears as orange crystals or yellow powder. (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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CAS No.

6285-57-0
Record name 2-AMINO-6-NITROBENZOTHIAZOLE
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Melting Point

477 to 480 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

Various processes for the preparation of 2-amino-6-nitrobenzothiazole are known. For example Pubbl. ist. chim. univ. Bologna No. 2, 3-10 (1943); Chemical Abstracts 41:754 discloses the chlorination of 2-mercaptobenzothiazole to give 2-chlorobenzothiazole which is then treated with nitric and sulfuric acids to give 2-chloro-6-nitrobenzothiazole. The 2-chloro-6-nitrobenzothiazole is then treated with alcoholic ammonia under pressure at 140° to give 2-amino-6-nitrobenzothiazole. No yields are stated in the English abstract.
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Synthesis routes and methods II

Procedure details

It has also been reported [see J. Amer. Chem. Soc. 49, 1748 (1927)] that treatment of 2-mercapto-6-nitrobenzothiazole with concentrated aqueous ammonia under pressure at 160° C. followed by crystallization from alcohol and treatment with bone black gives 2-amino-6-nitrobenzothiazole in small yield.
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Synthesis routes and methods III

Procedure details

19 g (0.09 mol) of benzothiazol-2-yl-carbamic acid ethyl ester are nitrated as described in Example 1. The resulting water-moist paste of 6-nitro-benzothiazol-2-yl-carbamic acid ethyl ester is saponified at pH 10 to 12 and the mixture is worked up, as described in Example 1. 9.8 g of 2-amino-6-nitrobenzothiazole of melting point 249° to 252° C. are obtained. The content of isomeric nitro compounds is less than 1%.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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